Eflornithine

Description

This compound is an irreversible ornithine decarboxylase inhibitor originally developed as a treatment for human African trypanosomiasis. Further research has also implicated ornithine decarboxylase in other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells. Additionally, ornithine decarboxylase is activated by c-myc or interacts with ras, both very well-known oncogenes, thus increasing the interest in targeting ornithine carboxylase as a potential cancer treatment. In 1960 and 2000, the FDA approved this compound under the brand names ORNIDYL and VANIQUA for the treatment of African trypanosomiasis and hirsutism, respectively, but has since been discontinued. Subsequently, on December 14, 2023, the FDA approved this compound again but under the brand name IWILFIN as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval is based on positive results obtained from a multi-site, single-arm, externally controlled study of children with high-risk neuroblastoma, where a 52% reduction in the risk of relapse and a 68% reduction in the risk of death were observed.

This compound is an Antiprotozoal and Decarboxylase Inhibitor. The mechanism of action of this compound is as a Decarboxylase Inhibitor.

This compound is a difluoromethylated ornithine compound with antineoplastic activity. this compound irreversibly inhibits ornithine decarboxylase, an enzyme required for polyamine biosynthesis, thereby inhibiting the formation and proliferation of tumor cells. Polyamines are involved in nucleosome oligomerization and DNA conformation, creating a chromatin environment that stimulates neoplastic transformation of cells. This agent has been shown to induce apoptosis in leiomyoma cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 18 investigational indications.

An inhibitor of ORNITHINE DECARBOXYLASE, the rate limiting enzyme of the polyamine biosynthetic pathway.

Properties

IUPAC Name |

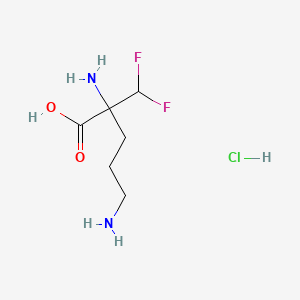

2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96020-91-6 (mono-hydrochloride, monohydrate) | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020467 | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70052-12-9, 68278-23-9 | |

| Record name | Eflornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DFMO HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eflornithine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eflornithine's Mechanism of Action on Ornithine Decarboxylase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. This guide provides a comprehensive technical overview of the molecular interactions, kinetics, and experimental methodologies used to characterize the mechanism of action of this compound on ODC. By elucidating the intricate details of this interaction, this document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and infectious diseases where ODC is a key therapeutic target.

Introduction to Ornithine Decarboxylase and Polyamines

Ornithine decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of ornithine to produce putrescine.[1] Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating various cellular processes.[1] Dysregulation of polyamine metabolism and elevated ODC activity are frequently associated with cancer and various infectious diseases, making ODC a prime target for therapeutic intervention.[1]

This compound: A Suicide Inhibitor of ODC

This compound is classified as a mechanism-based inhibitor, or "suicide inhibitor," of ODC. This class of inhibitors is initially unreactive but is catalytically converted by the target enzyme into a reactive species that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. The high specificity and irreversible nature of this inhibition make this compound a highly effective therapeutic agent.

The Molecular Mechanism of Inactivation

The inactivation of ODC by this compound is a multi-step process that mimics the initial stages of the natural enzymatic reaction with ornithine before diverging to form a covalent adduct with the enzyme.

-

Binding to the Active Site: this compound, as an analog of ornithine, binds to the active site of ODC.

-

Schiff Base Formation: The α-amino group of this compound forms a Schiff base (an external aldimine) with the PLP cofactor, displacing an internal Schiff base formed between PLP and an active site lysine residue.

-

Enzyme-Catalyzed Decarboxylation: The ODC enzyme catalyzes the decarboxylation of the this compound-PLP Schiff base.

-

Fluoride Elimination and Reactive Intermediate Formation: Following decarboxylation, a fluoride ion is eliminated from the difluoromethyl group, generating a highly reactive, electrophilic α,β-unsaturated imine intermediate.

-

Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue in the ODC active site, identified as Cysteine-360 in Trypanosoma brucei ODC, forming a stable, covalent bond.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, leading to the irreversible inactivation of the enzyme.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the polyamine biosynthesis pathway. By inhibiting ODC, this compound depletes the intracellular pool of polyamines, which in turn affects numerous downstream cellular processes that are dependent on these molecules.

Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.

Quantitative Data on this compound-ODC Interaction

The potency of this compound as an irreversible inhibitor is characterized by its kinetic parameters, primarily the inhibition constant (Ki) and the rate of inactivation (kinact). Ki reflects the initial binding affinity of the inhibitor to the enzyme, while kinact represents the maximal rate of covalent bond formation. The overall efficiency of the inhibitor is often expressed as the ratio kinact/Ki.

| Parameter | Organism/Enantiomer | Value | Reference |

| KD (μM) | Human (D-DFMO) | 28.3 ± 3.4 | |

| Human (L-DFMO) | 1.3 ± 0.3 | ||

| Human (D/L-DFMO) | 2.2 ± 0.4 | ||

| kinact (min-1) | Human (D-DFMO) | 0.25 ± 0.03 | |

| Human (L-DFMO) | 0.15 ± 0.03 | ||

| Human (D/L-DFMO) | 0.15 ± 0.03 | ||

| IC50 (μM) | Trypanosoma brucei gambiense (L-eflornithine) | 5.5 | |

| Trypanosoma brucei gambiense (D-eflornithine) | 50 | ||

| Trypanosoma brucei gambiense (Racemic this compound) | 9.1 | ||

| Human (D-DFMO) | ~7.5 | ||

| Trypanosoma brucei brucei (Wildtype) | 24.6 ± 5.8 | ||

| Trypanosoma brucei brucei (Resistant) | 886 ± 200 |

Experimental Protocols

ODC Activity Assay (UV-Visible Spectrophotometry)

This protocol is adapted from a colorimetric method for determining ODC activity by measuring the formation of putrescine.

Objective: To quantify the enzymatic activity of ODC by measuring the production of putrescine.

Principle: Putrescine, the product of the ODC-catalyzed reaction, reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored adduct that can be extracted into 1-pentanol and quantified spectrophotometrically at 420 nm. Ornithine, the substrate, does not form a pentanol-soluble colored product.

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

L-Ornithine hydrochloride

-

Pyridoxal 5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

Perchloric acid

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Sodium borate buffer (pH 9.0)

-

1-Pentanol

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and EDTA.

-

Enzyme Incubation: Add the ODC enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-ornithine to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Derivatization: Transfer the supernatant to a new tube and add sodium borate buffer and TNBS solution. Incubate to allow for the formation of the TNP-putrescine adduct.

-

Extraction: Add 1-pentanol to the mixture and vortex vigorously to extract the colored adduct into the organic phase.

-

Phase Separation: Centrifuge to separate the aqueous and organic phases.

-

Spectrophotometric Measurement: Carefully transfer the upper pentanol layer to a cuvette and measure the absorbance at 420 nm.

-

Quantification: Determine the amount of putrescine produced by comparing the absorbance to a standard curve generated with known concentrations of putrescine.

Determination of Ki and kinact for this compound

Objective: To determine the kinetic parameters of irreversible inhibition of ODC by this compound.

Principle: The determination of Ki and kinact for irreversible inhibitors involves measuring the rate of enzyme inactivation at various inhibitor concentrations. This can be achieved using a progress-curve method or a time-dependent IC50 method.

Method 1: Progress-Curve Analysis

-

Assay Setup: Set up a series of ODC activity assays as described in Protocol 5.1, each containing a different concentration of this compound.

-

Continuous or Discontinuous Measurement: Monitor the product formation over time either continuously using a coupled-enzyme assay or discontinuously by stopping the reaction at different time points.

-

Data Analysis:

-

Plot the product concentration versus time for each this compound concentration.

-

Fit the data to a first-order decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Plot the kobs values against the this compound concentration.

-

Fit this secondary plot to the Michaelis-Menten equation (or a linear regression for low inhibitor concentrations) to determine Ki and kinact.

-

Method 2: Time-Dependent IC50 Analysis

-

IC50 Determination at Different Time Points: Determine the IC50 value of this compound at several different pre-incubation times with the ODC enzyme.

-

Data Analysis: Plot the IC50 values as a function of time. The relationship between IC50, time, Ki, and kinact can be described by specific equations that allow for the calculation of the kinetic parameters.

LC-MS/MS Analysis of the this compound-ODC Adduct

Objective: To identify the specific amino acid residue in ODC that is covalently modified by this compound and to characterize the structure of the adduct.

Principle: This method involves the enzymatic digestion of the this compound-inactivated ODC into smaller peptides, followed by separation and analysis of these peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the this compound adduct allows for the identification of the modified peptide and, through fragmentation analysis (MS/MS), the precise site of modification.

Materials:

-

This compound-inactivated ODC

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or another suitable protease)

-

Ammonium bicarbonate buffer

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., Q-Exactive, Orbitrap)

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature the this compound-inactivated ODC protein in a solution containing urea.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

-

Enzymatic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration.

-

Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

-

-

Sample Cleanup:

-

Acidify the peptide mixture with formic acid.

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Inject the purified peptides onto a reverse-phase LC column.

-

Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Elute the peptides directly into the mass spectrometer.

-

Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the known amino acid sequence of ODC using a database search engine (e.g., Mascot, Sequest).

-

Specify a variable modification on cysteine residues corresponding to the mass of the this compound adduct.

-

Identify the peptide(s) containing the mass shift and confirm the modification site by analyzing the fragmentation pattern in the MS/MS spectrum.

-

Experimental and Logical Workflows

Workflow for Screening and Characterization of Irreversible ODC Inhibitors

This workflow outlines the logical progression from initial screening of potential inhibitors to the detailed characterization of their mechanism of action.

Caption: A logical workflow for the screening and detailed characterization of irreversible ODC inhibitors.

Conclusion

The mechanism of action of this compound on ornithine decarboxylase is a well-characterized example of suicide inhibition, providing a strong foundation for the rational design of new therapeutic agents targeting this crucial enzyme. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers in this field. A thorough understanding of the molecular interactions and kinetic parameters governing this inhibition is paramount for the development of next-generation ODC inhibitors with improved efficacy and selectivity for the treatment of cancer and infectious diseases.

References

The Serendipitous Journey of Eflornithine: From a Failed Cancer Drug to a Lifesaving and Lifestyle-Enhancing Therapeutic

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of Eflornithine

Abstract

This compound (α-difluoromethylornithine or DFMO) represents a remarkable story of drug repurposing, a journey that began with its synthesis as a potential anti-cancer agent and led to its indispensable role in treating a neglected tropical disease, a common cosmetic concern, and most recently, a rare pediatric cancer. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action as a suicide inhibitor of ornithine decarboxylase (ODC), the pivotal enzyme in polyamine biosynthesis. We present a compilation of quantitative data from key clinical trials in African trypanosomiasis, hirsutism, and neuroblastoma, structured for comparative analysis. Furthermore, this guide outlines the detailed methodologies of seminal experiments that elucidated its enzymatic inhibition and clinical efficacy, and includes visualizations of key pathways and experimental workflows to provide a deeper understanding for researchers, scientists, and drug development professionals.

A Timeline of Discovery and Repurposing

This compound was first synthesized in the late 1970s at the Merrell Dow Research Institute with the intent of developing a novel chemotherapy agent.[1] The rationale was based on the observation that rapidly proliferating cancer cells have elevated levels of polyamines, which are essential for cell growth and differentiation.[2][3] However, early clinical trials in oncology were disappointing, as this compound was found to be largely ineffective in treating malignancies, primarily because its action is cytostatic rather than cytotoxic.[1]

A serendipitous observation during these early trials, however, set the stage for this compound's first repurposing. Patients treated with systemic this compound exhibited a peculiar side effect: hair loss.[4] This finding, coupled with the understanding of the role of polyamines in hair follicle proliferation, laid the groundwork for its later development as a topical treatment for hirsutism.

The most significant breakthrough in this compound's history came from its unexpected efficacy against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness. This discovery led to its approval in 1990 as an intravenous treatment for the second stage of this fatal disease, under the brand name Ornidyl. For a period, this compound was a critical tool in combating this neglected tropical disease, although production was halted in 1995 due to a lack of profitability.

The story took another turn in 2000 when the U.S. Food and Drug Administration (FDA) approved a 13.9% this compound hydrochloride cream, Vaniqa, for the reduction of unwanted facial hair in women. This marked the successful translation of the initial side effect observation into a commercially viable product.

Most recently, the oncology chapter of this compound has been reopened. In 2023, the FDA approved this compound, now branded as Iwilfin, to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have responded to prior therapies. This approval underscores the evolving understanding of the critical role of polyamine synthesis in specific cancer types.

Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase

This compound's therapeutic effects across its diverse applications all stem from its singular, highly specific mechanism of action: the irreversible inhibition of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, a class of polycationic molecules including putrescine, spermidine, and spermine, which are crucial for cellular proliferation, differentiation, and macromolecular synthesis.

This compound acts as a "suicide inhibitor." Structurally similar to ODC's natural substrate, ornithine, this compound enters the enzyme's active site. There, it undergoes a partial catalytic conversion, leading to the formation of a highly reactive intermediate. This intermediate then covalently binds to a cysteine residue (Cys-360) within the active site, permanently inactivating the enzyme. This irreversible binding prevents ornithine from being converted to putrescine, thereby depleting the intracellular pool of polyamines and arresting cell growth.

Quantitative Data from Clinical Trials

The clinical development of this compound has generated a wealth of quantitative data across its various indications. The following tables summarize key efficacy and safety findings from pivotal studies.

African Trypanosomiasis (Sleeping Sickness)

This compound has been a cornerstone in the treatment of second-stage T. b. gambiense infection. The following table presents data from key trials, including both monotherapy and combination therapy with nifurtimox (NECT).

| Trial/Study | Treatment Regimen | Number of Patients | Cure Rate (%) | Key Adverse Events (%) | Reference |

| Priotto et al. (2007) | This compound Monotherapy (400 mg/kg/day for 14 days) | 51 | 94.1 | Severe reactions (25.5) | |

| Priotto et al. (2007) | NECT (this compound 400 mg/kg/day for 7 days + Nifurtimox 15 mg/kg/day for 10 days) | 52 | 96.2 | Severe reactions (9.6) | |

| Priotto et al. (2009) | This compound Monotherapy (400 mg/kg/day for 14 days) | 143 (ITT) | 91.6 | - | |

| Priotto et al. (2009) | NECT (this compound 400 mg/kg/day for 7 days + Nifurtimox 15 mg/kg/day for 10 days) | 143 (ITT) | 96.5 | - | |

| Pepin et al. (1992) | This compound (various regimens) | 152 (followed for at least 1 year) | 91 (non-relapsed) | Anemia (43), Leucopenia (53) |

Hirsutism

The efficacy of topical this compound 13.9% cream (Vaniqa) for the treatment of facial hirsutism has been established in several randomized controlled trials.

| Trial/Study | Treatment Regimen | Number of Patients | Primary Efficacy Endpoint | Result | p-value | Reference |

| Combined analysis of two RCTs | This compound 13.9% cream vs. placebo for 24 weeks | 596 | Physician's Global Assessment of "success" | 32% (this compound) vs. 9% (Placebo) | <0.05 | |

| Vissing et al. (2016) | This compound vs. no treatment after IPL | 18 (completed) | Reduction in hair regrowth at 6 months | 17% | 0.048 | |

| Hamzavi et al. (2007) | This compound + Laser vs. Placebo + Laser | 31 | Clear/almost clear hair removal at end of study | 93.5% vs. 67.9% | 0.021 | |

| Smith et al. (2006) | This compound vs. Placebo (split-face) with laser | 54 | Physician's preference for treated side at 34 weeks | 22.2% (this compound) vs. 25.9% (Placebo) | 0.845 |

High-Risk Neuroblastoma

The approval of this compound for high-risk neuroblastoma was based on a comparison of a single-arm trial with an external control group from a historical trial.

| Trial/Study | Treatment Group | Number of Patients (Matched Cohorts) | Efficacy Endpoint | Result | Hazard Ratio (95% CI) | p-value | Reference |

| Oesterheld et al. (2024) | This compound (DFMO) | 90 | 4-Year Event-Free Survival (EFS) | 84% | 0.48 (0.27, 0.85) | 0.01 | |

| Oesterheld et al. (2024) | No this compound (Control) | 270 | 4-Year Event-Free Survival (EFS) | 73% | |||

| Oesterheld et al. (2024) | This compound (DFMO) | 90 | 4-Year Overall Survival (OS) | 96% | 0.32 (0.15, 0.70) | 0.005 | |

| Oesterheld et al. (2024) | No this compound (Control) | 270 | 4-Year Overall Survival (OS) | 84% |

Experimental Protocols

In Vitro Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is a generalized method based on common practices for determining ODC activity and its inhibition by compounds like this compound.

Objective: To measure the enzymatic activity of ODC by quantifying the release of 14CO2 from [1-14C]-L-ornithine.

Materials:

-

Enzyme source (e.g., purified ODC, cell lysate)

-

Assay buffer: 25 mM Tris-HCl, pH 7.5, 0.1 mM EDTA

-

Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate (PLP), 0.1 µCi [1-14C]-L-ornithine

-

Inhibitor: this compound (DFMO) at various concentrations

-

Stop solution: 5 M Sulfuric Acid

-

CO2 trapping agent: Filter paper saturated with 0.1 M NaOH

-

Scintillation vials and scintillation fluid

-

Incubator (37°C)

-

Liquid scintillation counter

Procedure:

-

Prepare the enzyme sample by diluting purified ODC or cell lysate in the assay buffer.

-

In a microcentrifuge tube, add the enzyme sample. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

-

Place the open microcentrifuge tube inside a scintillation vial containing the NaOH-saturated filter paper to trap the released 14CO2.

-

Initiate the enzymatic reaction by adding the substrate mix to the microcentrifuge tube.

-

Incubate the vials at 37°C with shaking for 30 minutes.

-

Stop the reaction by adding the stop solution to the microcentrifuge tube.

-

Continue incubation for an additional 30 minutes to ensure complete trapping of the released 14CO2 by the filter paper.

-

Remove the microcentrifuge tube from the scintillation vial.

-

Add scintillation fluid to the scintillation vial containing the filter paper.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity as nmol of CO2 released per minute per mg of protein.

Clinical Trial Protocol for Hirsutism (Generalized)

This protocol is a generalized representation of the methodologies used in randomized, placebo-controlled trials for topical this compound.

Objective: To evaluate the efficacy and safety of this compound 13.9% cream for the reduction of unwanted facial hair in women.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.

Participant Population:

-

Inclusion Criteria: Healthy adult females with a clinical diagnosis of facial hirsutism, who typically remove facial hair at least twice a week.

-

Exclusion Criteria: Pregnancy, breastfeeding, severe inflammatory acne or other confounding facial skin conditions.

Intervention:

-

Treatment Group: this compound 13.9% cream applied as a thin layer to the affected areas of the face and under the chin twice daily.

-

Control Group: Placebo cream applied in the same manner as the treatment group.

Study Duration: 24 weeks of treatment followed by an 8-week post-treatment follow-up period.

Efficacy Assessments:

-

Primary Endpoint: Physician's Global Assessment (PGA) at week 24, rated on a scale (e.g., clear, almost clear, marked improvement, improvement, no change, worse).

-

Secondary Endpoints:

-

Patient's self-assessment of improvement.

-

Change in hair length and density as measured by video image analysis.

-

Assessment of patient bother and quality of life using validated questionnaires.

-

Safety Assessments:

-

Monitoring and recording of all adverse events, with a focus on local skin reactions (e.g., burning, stinging, rash).

Statistical Analysis:

-

The primary efficacy analysis is typically a comparison of the proportion of patients achieving "success" (e.g., clear, almost clear, or marked improvement) on the PGA between the treatment and placebo groups using a chi-squared test or similar statistical method.

Conclusion

The history of this compound is a compelling narrative of scientific serendipity and persistent investigation. From its origins as a failed anti-cancer agent, it has been successfully repurposed to combat a deadly parasitic disease, manage a common and distressing cosmetic condition, and most recently, to offer new hope for patients with a devastating pediatric cancer. Its highly specific mechanism of action as an irreversible inhibitor of ornithine decarboxylase provides a clear molecular basis for its diverse therapeutic applications. The wealth of quantitative data from rigorous clinical trials has firmly established its efficacy and safety profiles across these different indications. For researchers and drug development professionals, the this compound story serves as a powerful example of how a deep understanding of a compound's mechanism of action can unlock unforeseen therapeutic potential, leading to significant advancements in human health.

References

Eflornithine (DFMO): A Technical Guide to Ornithine Decarboxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. This mechanism-based inhibitor has established clinical significance in the treatment of West African trypanosomiasis (Trypanosoma brucei gambiense) and has gained recent prominence as a promising agent in cancer chemoprevention and therapy, particularly for high-risk neuroblastoma. This technical guide provides an in-depth review of DFMO's mechanism of action, its modulation of critical signaling pathways, comprehensive pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using diagrams to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: Irreversible ODC Inhibition

Ornithine decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of ornithine to produce putrescine.[1][2][3] Polyamines, including putrescine, spermidine, and spermine, are essential polycations crucial for cell proliferation, differentiation, and DNA stabilization.[4][5]

DFMO functions as a "suicide inhibitor." As an analog of the natural substrate ornithine, it enters the ODC active site. The enzyme initiates its catalytic process, which results in the generation of a reactive intermediate that covalently binds to a nucleophilic residue (such as cysteine) within the active site. This action permanently inactivates the enzyme. The consequence is a profound depletion of intracellular polyamines, primarily putrescine and spermidine, which in turn disrupts DNA synthesis and arrests cell growth. This effect is particularly potent in rapidly proliferating cells, such as cancer cells and trypanosomes, which have a high demand for polyamines.

Modulation of Cellular Signaling Pathways

The inhibition of ODC and subsequent polyamine depletion by DFMO triggers significant alterations in multiple signaling pathways that govern cell growth, survival, and motility.

-

MYC/RAS Oncogenic Signaling: ODC is a transcriptional target of the c-myc oncogene and cooperates with the ras oncogene in malignant transformation. By inhibiting ODC, DFMO can counteract the proliferative signals driven by these oncogenes. In neuroblastoma, DFMO treatment significantly decreases MYCN protein levels in cells where this oncogene is overexpressed.

-

Cell Cycle Regulation: DFMO induces a G1 cell cycle arrest. This is mediated through the accumulation and stabilization of cyclin-dependent kinase (CDK) inhibitors, particularly p27Kip1. The accumulation of p27Kip1 leads to a p27Kip1/retinoblastoma (Rb)-coupled cell cycle arrest.

-

PI3K/Akt Survival Pathway: Interestingly, DFMO can induce two opposing signaling pathways. While promoting cell cycle arrest, it can also activate the PI3K/Akt survival pathway, evidenced by the phosphorylation of Akt/PKB at Ser473. This dual effect may explain the moderate efficacy of DFMO as a monotherapy in some clinical settings and highlights the potential for combination therapies with PI3K/Akt inhibitors.

Pharmacokinetic and Pharmacodynamic Properties

DFMO is a racemic mixture of its l- and d-enantiomers. Its pharmacokinetic profile is characterized by good oral absorption and penetration of the blood-brain barrier, a critical feature for its efficacy in late-stage sleeping sickness.

Table 1: Pharmacokinetic Parameters of this compound (DFMO)

| Parameter | Value | Species/Context | Reference(s) |

| Oral Bioavailability | ~50-59% | Human / Rat (d-enantiomer) | |

| ~32% | Rat (l-enantiomer) | ||

| Time to Peak (Tmax) | ~3.5 hours | Human (oral) | |

| Volume of Distribution (Vz/F) | 0.47 - 2.66 L/kg | Human | |

| CSF Penetration | 6 - 51% of plasma conc. | Human | |

| Protein Binding | Does not specifically bind | Human | |

| Metabolism | Not known to be metabolized | Human | |

| Elimination | Primarily renal (~80% unchanged) | Human | |

| Elimination Half-life (t1/2z) | ~3 - 3.6 hours | Human | |

| 3.0 - 16.3 hours | Human (late-stage sleeping sickness) | ||

| Clearance (CL/F) | 0.064 - 0.156 L/h/kg | Human |

Pharmacodynamically, this compound is considered trypanostatic, meaning it inhibits the growth and replication of the parasite rather than directly killing it. This necessitates a sustained presence of the drug at sufficient concentrations in plasma and cerebrospinal fluid to allow the host's immune system to clear the infection.

Clinical Applications and Efficacy

DFMO has been successfully repurposed from its initial development as a cancer therapeutic to a life-saving treatment for infectious disease and is now re-emerging as a key agent in oncology.

African Trypanosomiasis (Sleeping Sickness)

This compound is a first-line treatment for late-stage (meningoencephalitic) sleeping sickness caused by T. b. gambiense. It is less effective against the T. b. rhodesiense subspecies.

Table 2: Clinical Efficacy of DFMO in T. b. gambiense Sleeping Sickness

| Treatment Regimen | Patient Population | Outcome | Reference(s) |

| Oral Monotherapy (~400 mg/kg/day) | Late-stage, arsenical-refractory | Curative; clearance of parasites from CSF | |

| IV Monotherapy (100 mg/kg every 6h for 14 days) | Late-stage | Standard first-line treatment | |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | Late-stage | Improved efficacy and safety profile |

Oncology

The role of polyamines in cell proliferation makes ODC an attractive target in cancer. DFMO received FDA approval in 2023 for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB).

Table 3: Clinical Efficacy of DFMO in Oncology

| Cancer Type | Treatment Regimen | Patient Population | Key Finding(s) | Reference(s) |

| High-Risk Neuroblastoma (HRNB) | Oral DFMO as post-immunotherapy maintenance | Patients in remission after standard therapy | 4-year Event-Free Survival (EFS): 84% (DFMO) vs. 72% (control). OS Hazard Ratio: 0.32. | |

| Colorectal Cancer | DFMO + Sulindac | Patients with a history of advanced colorectal tumors | Significantly lowered the incidence of recurrent adenomas (RR 0.34). | |

| Pancreatic Cancer | DFMO (0.1% and 0.2% in diet) | Genetically engineered mouse model (KrasG12D/+) | Significant inhibition of PDAC incidence; tumor weight decreased by 31-43%. |

Numerous clinical trials are currently active, investigating DFMO alone or in combination for treating glioblastoma, medulloblastoma, Ewing sarcoma, and other cancers.

Mechanisms of Resistance

Resistance to DFMO has been documented, particularly in trypanosomes.

-

Impaired Drug Transport: The primary mechanism of resistance in T. brucei is the loss of a specific amino acid transporter, TbAAT6, which is responsible for DFMO uptake. This leads to diminished intracellular accumulation of the drug.

-

Target Enzyme Overexpression: In some organisms like Leishmania donovani, resistance has been associated with the overexpression of ODC, which effectively titrates out the inhibitor.

-

Alternative Synthesis Pathways: In cancer, resistance could potentially arise from the upregulation of alternative polyamine synthesis pathways that bypass ODC.

Detailed Experimental Protocols

Protocol: Ornithine Decarboxylase (ODC) Enzymatic Assay (Radiochemical Method)

This protocol is based on the widely used method of measuring the release of 14CO2 from [1-14C]-L-ornithine.

Materials:

-

Cell or tissue lysate containing ODC

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT

-

Cofactor: 50 µM Pyridoxal-5-phosphate (PLP)

-

Substrate Mix: 100 µM L-ornithine with 0.1 µCi [1-14C]-L-ornithine

-

Stopping Solution: 2 M Citric Acid or 10% Trichloroacetic Acid (TCA)

-

CO2 Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial trapping agent (e.g., Hyamine hydroxide)

-

Scintillation vials and liquid scintillation cocktail

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cytosolic ODC. Determine the total protein concentration (e.g., via Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube or sealed reaction vial, add 100-200 µg of protein lysate.

-

Inhibitor Pre-incubation (if applicable): For inhibitor studies, pre-incubate the lysate with varying concentrations of DFMO for 15-30 minutes at 37°C.

-

Reaction Initiation: Add the assay buffer, PLP, and finally the substrate mix to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

CO2 Trapping: Place the open reaction tube inside a larger, sealed vial (e.g., a 20 mL scintillation vial) containing the CO2 trapping agent-soaked filter paper, ensuring no direct contact between the reaction mix and the trapping agent.

-

Incubation: Incubate the sealed vials at 37°C for 30-60 minutes in a shaking water bath.

-

Reaction Termination: Stop the reaction by injecting the stopping solution directly into the reaction mixture without opening the vial. This lowers the pH and drives all dissolved 14CO2 into the gas phase.

-

Complete Trapping: Continue incubation for another 30-60 minutes to ensure all released 14CO2 is captured by the trapping agent.

-

Quantification: Carefully remove the filter paper and place it in a new scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculation: ODC activity is expressed as nmol of CO2 released per hour per mg of protein.

Protocol: Quantification of Polyamines by HPLC

This protocol describes a common method for quantifying putrescine, spermidine, and spermine using reverse-phase HPLC with pre-column derivatization and fluorescence detection.

Materials:

-

Cell or tissue homogenates

-

Internal Standard (e.g., 1,7-diaminoheptane)

-

Extraction Solution: 0.2 M Perchloric acid (PCA)

-

Derivatization Agent: Dansyl chloride or Benzoyl chloride solution

-

Saturated sodium carbonate or sodium bicarbonate solution

-

Toluene or Diethyl ether for extraction

-

HPLC system with a C18 reverse-phase column

-

Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm for benzoylated derivatives)

-

Mobile Phase A: 0.1 M Sodium acetate (pH 7.2) with methanol and tetrahydrofuran

-

Mobile Phase B: Acetonitrile

Procedure:

-

Sample Extraction: Homogenize cell pellets or tissues in ice-cold 0.2 M PCA. Add the internal standard. Let stand on ice for 30 minutes.

-

Protein Precipitation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Transfer the supernatant, which contains the polyamines, to a new tube.

-

Derivatization:

-

Add saturated sodium carbonate/bicarbonate to the supernatant to make it alkaline.

-

Add the derivatization agent (e.g., benzoyl chloride).

-

Vortex vigorously and incubate at room temperature or 37°C for 20-30 minutes.

-

-

Extraction of Derivatives: Add saturated NaCl and an organic solvent (e.g., toluene). Vortex and centrifuge to separate the phases. The derivatized polyamines will be in the upper organic layer.

-

Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 60% methanol).

-

HPLC Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Run a gradient elution program, starting with a lower concentration of Mobile Phase B (acetonitrile) and gradually increasing it to elute the more hydrophobic polyamines.

-

Monitor the eluent with the fluorescence detector.

-

-

Quantification: Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards and the internal standard.

References

- 1. This compound (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamine Biosynthesis → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 5. mdpi.com [mdpi.com]

Eflornithine's Role in the Polyamine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. This pathway is crucial for cell proliferation, differentiation, and survival, making it a key target in various pathologies characterized by rapid cell growth, such as cancer and parasitic infections. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on the polyamine biosynthesis pathway, and its therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols for assessing ODC activity and polyamine levels, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Polyamine Biosynthesis Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes.[1][2][3] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene expression, protein synthesis, and cell signaling pathways.[1][4] The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.

The biosynthesis of polyamines is initiated by the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). This is the first and rate-limiting step in the pathway. Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively. Dysregulation of the polyamine biosynthesis pathway, often characterized by elevated ODC activity and polyamine levels, is a hallmark of many cancers and is essential for the proliferation of certain parasites.

This compound: Mechanism of Action

This compound is a structural analog of ornithine that acts as a mechanism-based, irreversible inhibitor of ODC. It is accepted by ODC as a substrate and binds to the enzyme's active site. The catalytic action of ODC on this compound leads to the formation of a reactive intermediate that covalently bonds to a nucleophilic residue within the active site, thereby permanently inactivating the enzyme. This "suicide inhibition" prevents the conversion of ornithine to putrescine, leading to the depletion of intracellular polyamine pools. The resulting cytostatic effect forms the basis of its therapeutic applications.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on ODC and its subsequent impact on cell proliferation and clinical outcomes have been quantified in numerous studies.

Inhibition of Ornithine Decarboxylase (ODC)

The potency of this compound as an ODC inhibitor is characterized by its dissociation constant (KD), inactivation constant (Kinact), and half-maximal inhibitory concentration (IC50).

| Parameter | Value | Organism/Cell Line | Reference |

| KD (L-DFMO) | 1.3 ± 0.3 µM | Human | |

| KD (D-DFMO) | 28.3 ± 3.4 µM | Human | |

| Kinact (L-DFMO) | 0.15 ± 0.03 min-1 | Human | |

| Kinact (D-DFMO) | 0.25 ± 0.03 min-1 | Human | |

| IC50 (D-DFMO) | ~7.5 µM | Human |

Effect on Intracellular Polyamine Levels

Treatment with this compound leads to a significant reduction in the intracellular concentrations of putrescine, spermidine, and spermine.

| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Spermine Reduction | Reference |

| MYCN2 Neuroblastoma | 5 mM DFMO for 72h | Significant Depletion | Significant Depletion | Significant Depletion | |

| Clone A Human Colon Adenocarcinoma | 1 mM DFMO for 96h | Nondetectable | Nondetectable | ~50% |

Clinical Efficacy in African Trypanosomiasis

This compound is a crucial drug for the treatment of second-stage Trypanosoma brucei gambiense infection (sleeping sickness).

| Treatment Regimen | Cure Rate | Study Population | Reference |

| This compound Monotherapy | 94.1% | 51 patients | |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | 52 patients | |

| NECT | 90.9% | 109 patients (ITT) | |

| This compound Monotherapy | 88.9% | 109 patients (ITT) | |

| NECT | 94.1% | 629 patients (mITT) |

Clinical Efficacy in Hirsutism

Topical this compound cream is effective in reducing unwanted facial hair in women.

| Study Design | Treatment Duration | Hair Growth Reduction | Reference |

| Randomized, split-face, controlled trial | 1 month | 14% (p=0.007) | |

| Randomized, split-face, controlled trial | 3 months | 9% (p=0.107) | |

| Randomized, split-face, controlled trial | 6 months | 17% (p=0.048) | |

| Open-label study (TrichoScan) | 4 months | Significant decrease in hair density and length | |

| Phase III clinical trials | 24 weeks | ~60% of patients showed improvement |

Experimental Protocols

Measurement of Ornithine Decarboxylase (ODC) Activity

Principle: This protocol is based on the measurement of 14CO2 released from the decarboxylation of L-[1-14C]ornithine.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT

-

Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 0.1 µCi [1-14C] L-ornithine

-

0.1 M NaOH

-

5 M Sulfuric acid

-

Scintillation vials and fluid

-

Filter paper

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

In a microcentrifuge tube, add 100 ng of purified ODC protein or an appropriate amount of cell/tissue lysate.

-

Add 200 µL of the assay mix to initiate the reaction.

-

Place the open microcentrifuge tube inside a scintillation vial containing a piece of filter paper saturated with 200 µL of 0.1 M NaOH to capture the released 14CO2.

-

Incubate the vials at 37°C with shaking for 30 minutes.

-

Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.

-

Continue incubation at 37°C with shaking for another 30 minutes to ensure complete capture of the 14CO2.

-

Remove the microcentrifuge tube from the scintillation vial.

-

Add 5 mL of scintillation fluid to the scintillation vial containing the filter paper.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity as nmol CO2/min/mg protein.

Quantification of Intracellular Polyamines by HPLC

Principle: This protocol involves the pre-column derivatization of polyamines with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by separation and quantification using reverse-phase HPLC with fluorescence detection.

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA)

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile phases (e.g., acetonitrile and water gradient)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation:

-

Homogenize cell pellets or tissue samples in 0.2 M PCA.

-

Centrifuge to precipitate proteins.

-

The supernatant contains the polyamines.

-

-

Derivatization:

-

Mix the sample supernatant with the OPA/N-acetyl-L-cysteine derivatizing reagent.

-

The reaction proceeds rapidly at room temperature to form fluorescent derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamine derivatives on a C18 column using a suitable gradient of mobile phases.

-

Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of polyamine standards.

-

Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.

-

Western Blot Analysis of ODC Protein Levels

Principle: This protocol allows for the detection and semi-quantification of ODC protein levels in cell or tissue lysates using specific antibodies.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ODC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ODC.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Normalize the ODC band intensity to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.

-

Visualizing the Pathway and Experimental Logic

Polyamine Biosynthesis Pathway and this compound's Site of Action

Caption: The polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.

Experimental Workflow for Assessing this compound's Effect on ODC Activity

Caption: A typical experimental workflow for measuring ODC activity after this compound treatment.

Mechanism of this compound Resistance

Caption: The role of the TbAAT6 transporter in this compound uptake and the mechanism of resistance.

Conclusion

This compound's targeted and irreversible inhibition of ornithine decarboxylase provides a powerful therapeutic strategy for conditions characterized by excessive cell proliferation dependent on the polyamine biosynthesis pathway. Its success in treating late-stage African trypanosomiasis and hirsutism underscores the clinical significance of this mechanism. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting polyamine biosynthesis. Future research may focus on overcoming this compound resistance, exploring its efficacy in various cancers, and developing novel inhibitors of the polyamine pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Eflornithine as a Potential Chemoprevention Agent

Introduction

This compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] Initially developed as an anti-cancer agent, its cytostatic rather than cytotoxic properties limited its efficacy as a standalone chemotherapy drug.[3] However, this very mechanism has positioned it as a significant candidate for chemoprevention—the use of agents to inhibit, delay, or reverse carcinogenesis. Polyamines, the products of the ODC-mediated pathway, are essential for cell proliferation and differentiation, and their elevated levels are a hallmark of rapidly growing tumor cells.[1] By targeting the rate-limiting enzyme in polyamine synthesis, ODC, this compound offers a biologically plausible strategy to impede the development of various cancers.[4] This technical guide provides a comprehensive overview of this compound's mechanism, preclinical and clinical evidence, and key experimental protocols relevant to its study as a chemoprevention agent.

Mechanism of Action: Targeting the Polyamine Biosynthesis Pathway

This compound exerts its effect by disrupting the polyamine biosynthesis pathway, which is critical for cellular functions such as cell growth, multiplication, and DNA stabilization.

1.1. The Polyamine Biosynthesis Pathway Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations present in all organisms. Their synthesis begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). This is the first and rate-limiting step in the entire pathway. Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively. In many cancers, the ODC enzyme is overexpressed, often driven by oncogenes like MYCN, leading to heightened polyamine levels that support neoplastic growth.

1.2. This compound as a Suicide Inhibitor this compound is a "suicide inhibitor" that binds irreversibly to ODC. Structurally similar to ornithine, it enters the enzyme's active site. There, with the help of the cofactor pyridoxal 5'-phosphate (PLP), it undergoes decarboxylation. This process allows the difluoromethyl group to form a permanent covalent bond with a nearby cysteine residue (Cys-360), permanently inactivating the enzyme. This irreversible inhibition leads to the depletion of intracellular polyamines, thereby suppressing the rapid cell proliferation characteristic of precancerous and cancerous tissues.

Figure 1: this compound's mechanism of action on the polyamine biosynthesis pathway.

Preclinical and Clinical Evidence

This compound's potential as a chemopreventive agent has been investigated across a range of cancers, both alone and in combination with other drugs.

2.1. Preclinical Studies In vitro studies have demonstrated this compound's efficacy in inhibiting the proliferation of various tumor cell lines, including myeloma, glioma, and Jurkat cells. One study found that a coenzyme-substrate analogue based on this compound's precursor inhibited newly induced ODC activity at 100 μmol/L and showed a dose-dependent inhibition of cell proliferation in low-grade glioma LN229 cells with an IC50 of approximately 50 μmol/L. These foundational studies established ODC as a viable target for cancer prevention.

| Cell Line | Agent | Concentration | Effect | Citation |

| Glioma LN229, COS7 | POB | 100 µmol/L | Complete inhibition of ODC activity | |

| Glioma LN229 | POB | ~50 µmol/L (IC50) | Dose-dependent inhibition of proliferation | |

| MYCN-amplified Neuroblastoma | This compound | Not specified | Induced senescence, suppressed neurosphere formation | |

| *POB: N-(4′-Pyridoxyl)-ornithine(BOC)-OMe·HCl, a precursor inhibitor based on phosphopyridoxyl-ornithine. |

Table 1: Summary of Quantitative Data from Preclinical Studies of ODC Inhibitors.

2.2. Clinical Trials in Chemoprevention

Colorectal Cancer (CRC) The most robust evidence for this compound's chemopreventive activity comes from CRC studies, particularly in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like sulindac. This combination targets both the polyamine and prostaglandin pathways, which are implicated in colorectal carcinogenesis. Multiple phase III trials have shown that this combination significantly reduces the recurrence of adenomas in high-risk populations. A meta-analysis of six trials concluded that this compound combination therapy was effective in lowering the incidence of recurrent adenomas in patients with a history of advanced CRC (RR 0.34, 95% CI 0.14 - 0.83). However, the combination did not show a significant impact on disease progression in patients with familial adenomatous polyposis (FAP).

| Trial/Study | Patient Population | Intervention | Key Finding | Citation |

| Phase III (S0820) | Stage 0-III Colon/Rectal Cancer | This compound + Sulindac | Aims to reduce the 3-year event rate of high-risk adenomas and second primary cancers. | |

| Meta-analysis | History of Advanced CRC | This compound + NSAID | Reduced incidence of recurrent adenomas (RR 0.34, 95% CI 0.14 - 0.83). | |

| Phase III (FAP) | Familial Adenomatous Polyposis (FAP) | This compound (750 mg) + Sulindac (150 mg) | Lowest incidence of polyp progression in patients without colectomy (HR vs Sulindac alone: 0.30; HR vs this compound alone: 0.20). |

Table 2: Selected Clinical Trials of this compound in Colorectal Cancer Chemoprevention.

Neuroblastoma High-risk neuroblastoma (HRNB) is often characterized by the amplification of the MYCN oncogene, which directly drives the transcription of ODC1, the gene encoding ODC. This provides a strong rationale for using this compound to target this dependency. In December 2023, the U.S. FDA approved this compound as a maintenance therapy to reduce the risk of relapse in adult and pediatric HRNB patients who have responded to prior therapy. This approval was based on a study that compared patients receiving this compound maintenance for two years against an external control cohort, demonstrating a significant improvement in survival outcomes.

| Trial/Study | Patient Population | Intervention | Key Finding | Citation |

| NMTRC003B (vs. ANBL0032) | High-Risk Neuroblastoma (Post-immunotherapy) | This compound | 4-year EFS: 84% with this compound vs. 72% for controls. Reduced risk of relapse (HR 0.48) and death (HR 0.32). | |

| Phase II Analysis | Relapsed/Refractory Neuroblastoma (in remission) | This compound | 4-year EFS was 46% and 4-year OS was 62% for patients with relapsed/refractory disease, an improvement over historical estimates. |

Table 3: Key Clinical Trials of this compound in Neuroblastoma Chemoprevention.

Skin and Prostate Cancer this compound has also been explored for the chemoprevention of nonmelanoma skin cancer (NMSC). A randomized phase 3 trial involving 291 participants with a history of NMSC tested oral this compound (500 mg/m²/day) against a placebo for 4 to 5 years. While preclinical data was strong, the clinical results are still being fully evaluated. Additionally, a phase II trial was designed to assess this compound's effectiveness in preventing prostate cancer in high-risk individuals by measuring its impact on polyamine levels in prostate tissue.

| Trial ID | Cancer Type | Patient Population | Intervention | Objective/Finding | Citation |

| NCT00021294 | Skin Cancer | History of NMSC | Oral this compound (500 mg/m²/day) | A low dose effectively reduced skin biopsy nuclear abnormality in patients with actinic keratosis. | |

| NCT00006101 | Prostate Cancer | High-risk individuals | High-dose Oral this compound | Compare polyamine levels and progression-related genes in prostate tissue versus placebo. |

Table 4: Clinical Trials of this compound in Skin and Prostate Cancer Chemoprevention.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic and safety profile of this compound is crucial for its application in a long-term chemoprevention setting.

3.1. Pharmacokinetics Oral this compound is well-absorbed, with approximately 50% bioavailability. It is not known to be metabolized and is primarily excreted unchanged in the urine (around 80% within 24 hours). The terminal plasma half-life is approximately 3.5 hours, though the apparent steady-state half-life can be around 8 hours. This compound effectively crosses the blood-brain barrier.

| Parameter | Value | Route | Citation |

| Bioavailability | ~50% | Oral | |

| Elimination Half-Life | ~3.2 - 3.6 hours (terminal) | Oral/IV | |

| ~8 hours (apparent steady-state) | Topical | ||

| Metabolism | Not metabolized | - | |

| Excretion | ~80% excreted unchanged in urine | Oral/IV | |

| Protein Binding | Not significant | - | |

| Volume of Distribution | 0.3-0.43 L/kg | IV |

Table 5: Pharmacokinetic Properties of this compound.

3.2. Safety and Tolerability The most significant dose-limiting toxicity associated with systemic this compound is reversible hearing loss, particularly at high frequencies, which has been reported in 30-70% of patients on long-term therapy. This ototoxicity is typically reversible upon discontinuation of the drug. Other common side effects include hematologic abnormalities (e.g., thrombocytopenia), seizures, and mild gastrointestinal events. In clinical trials for chemoprevention, doses are carefully selected to balance efficacy with an acceptable long-term safety profile.

Experimental Protocols

Accurate measurement of ODC activity and polyamine levels is fundamental to research involving this compound.

4.1. Ornithine Decarboxylase (ODC) Activity Assay The most common method for determining ODC activity involves measuring the release of radiolabeled CO₂ from a carboxyl-labeled substrate.

Methodology: Radiometric Assay

-

Enzyme Preparation: Purified ODC enzyme or cell/tissue homogenates are prepared in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA, 2.5 mM DTT).

-

Inhibitor Incubation (for inhibition studies): The enzyme preparation is incubated with varying concentrations of an inhibitor (like this compound) for a set period (e.g., 30 minutes at room temperature).

-

Reaction Initiation: The enzyme/inhibitor mix is added to an assay mixture containing buffer, pyridoxal-5-phosphate (cofactor), L-ornithine, and a tracer amount of [1-¹⁴C]L-ornithine.

-

CO₂ Capture: The reaction is carried out in a sealed vial containing a filter paper saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).

-

Reaction Termination: After incubation (e.g., 30-120 minutes at 37°C), the reaction is stopped by adding a strong acid (e.g., sulfuric or citric acid), which facilitates the release of all dissolved ¹⁴CO₂.

-

Quantification: The filter paper is transferred to a scintillation vial with scintillation fluid, and the captured radioactivity (disintegrations per minute) is measured using a liquid scintillation counter.

-

Calculation: ODC activity is expressed as nmol or pmol of CO₂ released per minute per mg of protein.

Figure 2: Generalized workflow for a radiometric ODC activity assay.

4.2. Polyamine Level Measurement High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards for separating and quantifying individual polyamines in biological samples.

Methodology: HPLC with Pre-column Derivatization

-

Sample Preparation: Tissue or cell samples are homogenized in an acid (e.g., trichloroacetic acid or perchloric acid) to precipitate proteins and extract polyamines.

-

Derivatization: Because polyamines lack a strong chromophore, they must be derivatized before HPLC analysis. Dansyl chloride is a common derivatizing agent that reacts with primary and secondary amine groups, rendering the polyamines fluorescent. This reaction is typically performed in the dark.

-

Extraction of Derivatives: The derivatized polyamines (dansylamides) are extracted from the aqueous reaction mixture using an organic solvent like toluene or ethyl acetate.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution program with solvents like acetonitrile and water is used to separate the individual dansylated polyamines.

-

Detection: A fluorescence detector is used to monitor the eluent. The excitation and emission wavelengths are set for dansylamides (e.g., Ex: 350 nm, Em: 495 nm).

-

Quantification: The concentration of each polyamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of derivatized polyamine standards.

Figure 3: Generalized workflow for polyamine quantification by HPLC with pre-column derivatization.

Conclusion and Future Directions

This compound has demonstrated considerable promise as a chemoprevention agent, underpinned by a well-understood mechanism of action and supported by compelling clinical data, especially in colorectal cancer and neuroblastoma. Its efficacy is often enhanced when used in combination with other agents, such as NSAIDs, highlighting the potential of multi-targeted chemopreventive strategies.

Future research should focus on several key areas:

-

Optimal Dosing and Duration: Further trials are needed to define the optimal dose and duration of this compound therapy to maximize preventive effects while minimizing long-term toxicities like ototoxicity.

-

Biomarker Development: Identifying biomarkers to predict which patient populations will benefit most from this compound chemoprevention could lead to more personalized and effective strategies.

-

Exploring New Combinations: Investigating this compound in combination with other targeted agents or immunotherapies may broaden its applicability across different cancer types.

-

Long-Term Safety: Continued monitoring and reporting of long-term safety data from ongoing and future studies are essential to fully establish its risk-benefit profile for chronic use.

References

- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Eflornithine and its Effects on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines, including putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, most notably cell proliferation, differentiation, and survival. By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-proliferative effects, detailed experimental protocols for its study, and a summary of its quantitative impact on cancer cell lines.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

This compound acts as a "suicide inhibitor" of ODC.[1] It is structurally similar to ornithine, the natural substrate for ODC. Upon entering the active site of the enzyme, this compound undergoes a decarboxylation reaction, which is the normal first step in the catalytic mechanism. However, the presence of the difluoromethyl group leads to the formation of a highly reactive intermediate that covalently binds to a nucleophilic residue in the active site, permanently inactivating the enzyme.[1]

The inhibition of ODC leads to a significant reduction in the intracellular concentrations of putrescine and, subsequently, spermidine and spermine.[2][3] These polyamines are crucial for various aspects of cell proliferation, including:

-

DNA and RNA Synthesis: Polyamines interact with nucleic acids, stabilizing their structure and promoting the activity of polymerases.

-

Protein Synthesis: They are involved in ribosome assembly and function, which is essential for protein translation.

-

Cell Cycle Progression: Polyamines play a critical role in the transition between different phases of the cell cycle, particularly the G1 to S phase transition.[4]

Signaling Pathways Modulated by this compound

The depletion of polyamines by this compound triggers a cascade of signaling events that collectively halt cell proliferation. The primary consequence is cell cycle arrest, predominantly in the G1 phase. This is mediated by the upregulation of several key cell cycle inhibitors.

The p53, p21, and p27 Pathway

In many cell types, polyamine depletion leads to the accumulation of the tumor suppressor protein p53. Increased p53 levels, in turn, transcriptionally activate the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1). p21 then binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the phosphorylation of the retinoblastoma protein (pRb) and progression through the G1 phase of the cell cycle.

Furthermore, this compound treatment has been shown to increase the levels of another CDK inhibitor, p27 (Kip1), which also contributes to the G1 arrest.

References

- 1. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of polyamine depletion on proliferation and differentiation of murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eflornithine's Impact on Protozoan Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract